molecular formula C7H13NO B14459660 N-(Propan-2-yl)but-2-enamide CAS No. 67617-61-2

N-(Propan-2-yl)but-2-enamide

Cat. No.: B14459660
CAS No.: 67617-61-2
M. Wt: 127.18 g/mol
InChI Key: PMYOYDPRILKMKB-UHFFFAOYSA-N
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Description

N-(Propan-2-yl)but-2-enamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an amide functional group (-CONH2) attached to a but-2-enyl chain with an isopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amidation Reaction: One common method to synthesize N-(Propan-2-yl)but-2-enamide involves the reaction of but-2-enoic acid with isopropylamine. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Industrial Production Methods: Industrially, the compound can be produced through a similar amidation process, often scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(Propan-2-yl)but-2-enamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding amines or alcohols.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, alkoxides

Major Products:

    Oxidation: Carboxylic acids, oxidized derivatives

    Reduction: Amines, alcohols

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

Chemistry:

  • N-(Propan-2-yl)but-2-enamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology:

  • The compound has potential applications in the development of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine:

  • Research is ongoing to explore the use of this compound in drug development, particularly as a precursor for the synthesis of therapeutic agents.

Industry:

  • In the industrial sector, the compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which N-(Propan-2-yl)but-2-enamide exerts its effects depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its amide functional group. This interaction can modulate the activity of these targets, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

    N-(Propan-2-yl)prop-2-enamide: This compound is structurally similar but lacks the but-2-enyl chain, which can result in different chemical and biological properties.

    N-(Propan-2-yl)butanamide: This compound has a saturated butanamide chain instead of the unsaturated but-2-enamide chain, affecting its reactivity and applications.

Uniqueness:

  • N-(Propan-2-yl)but-2-enamide is unique due to the presence of both an isopropyl group and an unsaturated but-2-enyl chain. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

CAS No.

67617-61-2

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

N-propan-2-ylbut-2-enamide

InChI

InChI=1S/C7H13NO/c1-4-5-7(9)8-6(2)3/h4-6H,1-3H3,(H,8,9)

InChI Key

PMYOYDPRILKMKB-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)NC(C)C

Origin of Product

United States

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